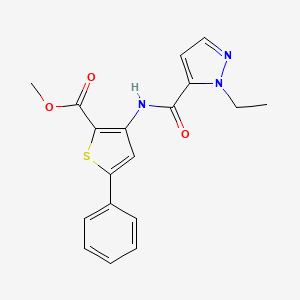

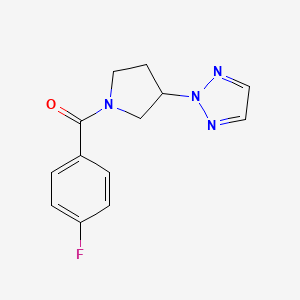

![molecular formula C20H25N5O2 B2876795 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 2034338-98-0](/img/structure/B2876795.png)

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 4-position with a carbonyl group, which is further linked to a piperazine ring. The piperazine ring is substituted at the 1-position with a carboxamide group, which is further substituted with an o-tolyl group (a phenyl ring with a methyl group at the ortho position).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydropyrazolo[1,5-a]pyridine core would likely impart rigidity to the molecule, while the piperazine ring could potentially adopt a chair or boat conformation. The presence of the carbonyl group and the carboxamide group could also lead to the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple nitrogen atoms and the carbonyl group could enhance its solubility in polar solvents. The compound could also exhibit strong UV absorption due to the presence of the conjugated system .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Compounds similar to 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide have been synthesized for the development of novel fused heterobicycles. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols showcases the versatility of these compounds in forming heterocyclic structures, which have potential applications in medicinal chemistry and drug development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Anti-inflammatory Agents

Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 inhibitors and exhibited notable inhibitory activity, demonstrating the potential of related compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

G Protein-Biased Dopaminergics

The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to the discovery of high-affinity dopamine receptor partial agonists. These compounds were characterized for favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their utility in designing novel therapeutics for psychiatric disorders (Möller et al., 2017).

Tuberculosis Treatment

Some 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Among these compounds, specific derivatives showed significant activity against Mycobacterium tuberculosis, suggesting their potential role in treating tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Protoporphyrinogen Oxidase Inhibitors

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides demonstrated both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This showcases the potential of such compounds in agricultural applications as well as in studying the biochemical pathways involved in plant growth and development (Li et al., 2008).

Zukünftige Richtungen

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” could potentially be of interest in medicinal chemistry due to the presence of the tetrahydropyrazolo[1,5-a]pyridine core . Future research could explore its synthesis, properties, and potential biological activities.

Wirkmechanismus

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The interaction with its target results in changes that disrupt the normal function of the core protein, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the formation of the viral capsid, a necessary step in the replication of the virus . The downstream effects include a reduction in the production of new viral particles .

Pharmacokinetics

It’s noted that the lead compound demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the number of HBV particles in the body is reduced, which could potentially lead to a decrease in the severity of the disease .

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDMDPYKIHEONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

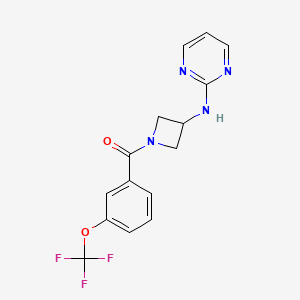

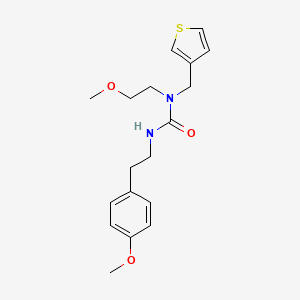

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

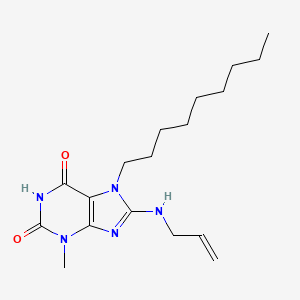

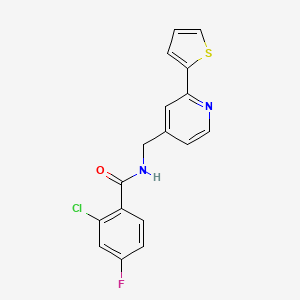

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

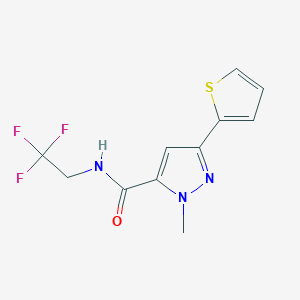

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

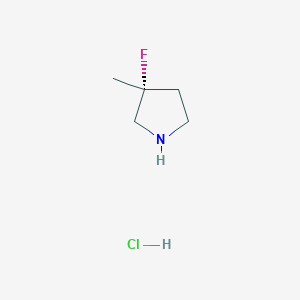

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)